Propham

Catalog No.
S540385
CAS No.
122-42-9
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propham

CAS Number

122-42-9

Product Name

Propham

IUPAC Name

propan-2-yl N-phenylcarbamate

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-8(2)13-10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)

InChI Key

VXPLXMJHHKHSOA-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)NC1=CC=CC=C1

solubility

9.99e-04 M
Soluble in most organic solvents
Soluble in esters, alcohols, acetone, benzene, cyclohexane and xylene.
SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN KEROSENE OR DIESEL OIL; VERY SOL IN ETHYL OR ISOPROPYL ALCOHOL
In water, 179 mg/L at 25 °C

Synonyms

isopropyl N-phenylcarbamate, Merck 4925, Merck-4925, propham

Canonical SMILES

CC(C)OC(=O)NC1=CC=CC=C1

The exact mass of the compound Propham is 179.0946 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.99e-04 msoluble in most organic solventssoluble in esters, alcohols, acetone, benzene, cyclohexane and xylene.sol in carbon disulfide; slightly sol in kerosene or diesel oil; very sol in ethyl or isopropyl alcoholin water, 179 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2105. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Phenylcarbamates - Supplementary Records. It belongs to the ontological category of carbamate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Contaminant -> CONTAMINANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Propham, or Isopropyl N-phenylcarbamate (IPC), is a selective, systemic herbicide and plant growth regulator belonging to the carbamate class. It is primarily utilized for pre-emergence control of grassy weeds (Poaceae) and certain broadleaf weeds in a variety of crops. Its mode of action involves the inhibition of mitosis in meristematic tissues, which disrupts cell division and prevents weed germination and growth. As a foundational compound in its class, its specific physical properties, such as water solubility and soil mobility, are critical procurement considerations for formulation development and field application design when compared to its close analogs. [REFS-1, REFS-2]

While structurally similar, substituting Propham with its common analog Chlorpropham (CIPC) based on compound class alone can lead to significant performance failures and unintended environmental outcomes. Chlorpropham's addition of a single chlorine atom dramatically alters key physical properties that govern formulation, application, and environmental behavior. Differences in aqueous solubility directly impact the feasibility and stability of concentrate formulations, while significant variance in soil sorption coefficients dictates the compound's mobility, leaching potential, and bioavailability in the target weed germination zone. [REFS-1, REFS-2] These distinctions make the two compounds non-interchangeable for applications requiring specific formulation characteristics or predictable soil interaction.

Higher Aqueous Solubility Enables Simplified Formulation of Water-Based Concentrates

Propham exhibits more than double the water solubility of its close analog, Chlorpropham. Authoritative database values list Propham's solubility at 250 mg/L (20°C), whereas Chlorpropham's solubility is documented at 102.5 mg/L (24°C). [REFS-1, REFS-2]

Evidence DimensionWater Solubility
Target Compound Data250 mg/L at 20°C
Comparator Or BaselineChlorpropham: 102.5 mg/L at 24°C
Quantified Difference~2.4x higher solubility
ConditionsAqueous solution at room temperature.

This higher solubility is a key procurement advantage for developing more concentrated, stable, and effective aqueous-based herbicide formulations, potentially reducing the need for co-solvents.

Significantly Lower Soil Sorption (Koc) Indicates Higher Mobility for Surface-Applied Pre-Emergence Control

Propham displays a much lower affinity for soil organic carbon compared to Chlorpropham, indicating greater mobility. Propham's soil organic carbon-water partition coefficient (Koc) is cited as 98 L/kg, whereas Chlorpropham has a Koc of 417 L/kg. [REFS-1, REFS-2] A lower Koc value signifies weaker adsorption to soil particles and a higher potential to move with soil water. [3]

Evidence DimensionSoil Organic Carbon-Water Partition Coefficient (Koc)
Target Compound Data98 L/kg
Comparator Or BaselineChlorpropham: 417 L/kg
Quantified DifferenceChlorpropham is ~4.25x more strongly sorbed to soil organic carbon.
ConditionsStandardized soil partitioning assessment.

For pre-emergence applications, Propham's higher mobility makes it more suitable for soil types or irrigation schemes where the herbicide needs to penetrate the top soil layer to form an effective barrier against germinating weeds.

Enhanced Stability to Aqueous Photolysis Suggests Greater Persistence

In a comparative study of degradation pathways, Propham demonstrated significantly greater stability against direct photolysis in water than Chlorpropham. The photolytic half-life for Propham was determined to be 254 days, more than double the 121-day half-life reported for Chlorpropham under the same conditions. [1]

Evidence DimensionPhotolysis Half-Life
Target Compound Data254 days
Comparator Or BaselineChlorpropham: 121 days
Quantified DifferencePropham is 2.1x more stable to photolysis.
ConditionsDirect photolysis in distilled water, summer conditions.

This superior photolytic stability indicates a longer persistence in environments where sunlight exposure is a primary degradation factor, which can be critical for applications requiring extended residual weed control.

Higher Melting Point Provides Handling and Storage Advantages Over Chlorinated Analog

Propham is a solid with a melting point of 87-88°C. This is more than double the melting point of its close analog Chlorpropham, which melts at a much lower temperature of 41-42°C. [REFS-1, REFS-2] This significant difference in physical state at moderately elevated temperatures is a key handling and processing parameter.

Evidence DimensionMelting Point
Target Compound Data87-88 °C
Comparator Or BaselineChlorpropham: 41-42 °C
Quantified Difference>45 °C higher melting point
ConditionsStandard atmospheric pressure.

Propham's higher melting point ensures it remains a stable, free-flowing solid during storage and transport in warmer climates, preventing clumping and simplifying handling compared to Chlorpropham, which can melt or soften.

Formulation of Aqueous Emulsifiable Concentrates (ECs) or Suspension Concentrates (SCs)

Propham's significantly higher water solubility (>2x that of Chlorpropham) makes it the preferred carbamate precursor for developing stable, high-load aqueous formulations, reducing reliance on organic solvents and improving handling safety. [1]

Pre-Emergence Weed Control in Coarse-Textured or Low Organic Matter Soils

With a soil sorption coefficient (Koc) over four times lower than Chlorpropham, Propham is better suited for applications in soils with low organic content or where moderate leaching is required to place the herbicide in the weed seed germination zone. [2]

Applications Requiring Extended Residual Activity on Soil or Plant Surfaces

The superior photolytic stability of Propham, with a half-life more than double that of Chlorpropham, makes it the logical choice for scenarios where long-term residual control is needed and photodegradation is a significant factor. [3]

Use as a Stable Analytical Standard or Solid Herbicide Formulation in Warm Climates

The high melting point of Propham (87-88°C) ensures its physical stability during shipping, storage, and handling in environments where temperatures could cause lower-melting-point analogs like Chlorpropham (m.p. 41-42°C) to soften, melt, or clump. [4]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Propham is a colorless crystalline solid.

Color/Form

White crystalline solid
Colorless crystals
WHITE NEEDLES FROM ALCOHOL

XLogP3

2.6

Exact Mass

179.0946

Density

1.09 at 20 °C

LogP

2.6 (LogP)
log Kow = 2.60

Odor

Odorless when pure

Appearance

Solid powder

Melting Point

87.3 °C
90 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y647G714RY

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Root and epicotyl growth inhibition are...phytotoxic effect...in intact plants. Among its actions at cellular level...disrupts normal cell division, inhibits protein and amylase synthesis, inhibits photolytic activity of isolated chloroplasts and effects activity of messenger RNA.
The effects of propham ... on O uptake, ATP synthesis, cell division and cell cycle distribution in root tips of pea (Pisum sativum) (Alaska) are reported. At the lowest concn tested ( ... propham, 1.2 .times. 10-6M) a reduction in the number of cells able to enter into mitosis was observed. ... At the higher range of concn tested ... propham (1.2 .times. 10-3M) caused a rapid decrease in number of mitosis so that by 6 hr <1% of the total cells were dividing and all of them were abnormal, by 24 hr this level was reduced to .apprx. 0.2%.

Vapor Pressure

1.40e-04 mmHg
1.4X10-4 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

122-42-9

Wikipedia

Propham

Biological Half Life

In rats, average biological half-life for IPC in internal organs was 5.0 hr, in brain, muscle and fat tissue, 13.3 hr.
The average biological half-life /in adult female Wistar rats/ of propham in most organs was short, ranging between 3 and 8 hr. However, in brain, fat, and muscle, the half-life was about twice the value for other organs.

Use Classification

Agrochemicals -> Herbicides, Plant Growth Regulators
Food Contaminant -> CONTAMINANT; -> JECFA Functional Classes
Pharmaceuticals
HERBICIDES

Methods of Manufacturing

Allen, US patent 2,615,916 (1952 to Columbia-Southern Chem Corp)... /SRP: A method of separating isopropyl n-phenyl carbamate from its reaction mixture created by reaction of an isopropyl haloformate with aniline in the presence of water and a base at a temperature at which solid isopropyl n-phenyl carbamate is produced, which comprises heating the reaction mixture to a temperature above the melting point of the carbamate but below the temperature at which the water phase in the mixture biols, thereby forming two immiscible liquid layers, separating the layer containing the product, steam distilling impurities from the product atomizing the product and chilling it to form a uniform, granular, powder-like product./
Reaction of phenyl isocyanate with isopropyl alcohol; or reaction of aniline with isopropyl chloroformate

General Manufacturing Information

Carbamic acid, N-phenyl-, 1-methylethyl ester: INACTIVE
SELECTED BY TEMPLEMAN, WG & SEXTON, WA, NATURE, 156, 630, 1945; PROC ROY SOC 133B, 480, 1946, AS MOST ACTIVE OF SERIES OF ARYLURETHANES AS GROWTH SUBSTANCES; BRITISH PATENT 574,995.
Granular formulations of IPC on soils at 4 lb/acre rate lost more than spray applications at same rate & some protection against vapor loss was achieved by covering herbicide with 1/8- to 1/4-in layer of soil.

Analytic Laboratory Methods

Propham was extracted from biological material (liver) with acetonitrile (MeCN). The extract was washed with hexane, and pesticides partitioned into CH1Cl2, methylated, and determined by capillary gas chromatog-mass spectrometry using SE-52, and He carrier gas.
Determination of fluorescent pesticides and metabolites by reversed-phase high-performance liquid chromatography.
Method: USGS-NWQL O-2060-01; Procedure: Graphitized carbon-based solid-phase extraction and HPLC-MS; Analyte: isopropyl phenylcarbamate; Matrix: filtered surface water and ground water; Detection Limit: 0.0048 ug/L.
Method: AOAC 992.14; Procedure: liquid chromatographic method with ultraviolet detector; Analyte: isopropyl phenylcarbamate; Matrix: finished drinking water; Detection Limit: not provided.
Product analysis by hydrolysis, the liberated carbon dioxide being determined titrimetrically; ... mixture with chlorpropham by glc. Residues determined by hydrolysis to aniline, a derivative of which is estimated by glc.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Stability Shelf Life

Unlimited ... sublimes from granular formulation at high temp; low temp may cause crystallization in EC formulation
Stable up to 100 °C

Dates

Last modified: 08-15-2023
1: Yabalak E, Görmez Ö, Gizir AM. Subcritical water oxidation of propham by H(2)O(2) using response surface methodology (RSM). J Environ Sci Health B. 2018 Feb 12:1-6. doi: 10.1080/03601234.2018.1431468. [Epub ahead of print] PubMed PMID: 29431600.
2: González-Martín MI, Revilla I, Vivar-Quintana AM, Betances Salcedo EV. Pesticide residues in propolis from Spain and Chile. An approach using near infrared spectroscopy. Talanta. 2017 Apr 1;165:533-539. doi: 10.1016/j.talanta.2016.12.061. Epub 2017 Jan 4. PubMed PMID: 28153295.
3: Allinson M, Kageyama S, Nakajima D, Kamata R, Shiraishi F, Goto S, Salzman SA, Allinson G. A pilot survey of 39 Victorian WWTP effluents using a high speed luminescent umu test in conjunction with a novel GC-MS-database technique for automatic identification of micropollutants. Water Sci Technol. 2012;66(4):768-74. doi: 10.2166/wst.2012.242. PubMed PMID: 22766865.
4: Zhang J, Yin JG, Hang BJ, Cai S, He J, Zhou SG, Li SP. Cloning of a novel arylamidase gene from Paracoccus sp. strain FLN-7 that hydrolyzes amide pesticides. Appl Environ Microbiol. 2012 Jul;78(14):4848-55. doi: 10.1128/AEM.00320-12. Epub 2012 Apr 27. PubMed PMID: 22544249; PubMed Central PMCID: PMC3416369.
5: Huang J, Kong X, Yao B, He Q, Hao K. [Determination of 88 pesticide residues in cranberry plant extract by gas chromatography-triple quadrupole tandem mass spectrometry]. Se Pu. 2011 Oct;29(10):974-82. Chinese. PubMed PMID: 22268353.
6: Ozcan A, Sahin Y, Oturan MA. Removal of propham from water by using electro-Fenton technology: kinetics and mechanism. Chemosphere. 2008 Oct;73(5):737-44. doi: 10.1016/j.chemosphere.2008.06.027. Epub 2008 Jul 27. PubMed PMID: 18664400.
7: Ozcan A, Sahin Y, Koparal AS, Oturan MA. Propham mineralization in aqueous medium by anodic oxidation using boron-doped diamond anode: influence of experimental parameters on degradation kinetics and mineralization efficiency. Water Res. 2008 Jun;42(12):2889-98. doi: 10.1016/j.watres.2008.02.027. Epub 2008 Mar 4. PubMed PMID: 18377944.
8: Yemets A, Stelmakh O, Blume YB. Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action. Cell Biol Int. 2008 Jun;32(6):623-9. doi: 10.1016/j.cellbi.2008.01.012. Epub 2008 Jan 25. PubMed PMID: 18343166.
9: Weiss Y, Rubin B, Shulman A, Ben Shir I, Keinan E, Wolf S. Determination of plant resistance to carbamate herbicidal compounds inhibiting cell division and early growth by seed and plantlets bioassays. Nat Protoc. 2006;1(5):2282-7. PubMed PMID: 17406469.
10: Arribas AS, Bermejo E, Chicharro M, Zapardiel A. Application of matrix solid-phase dispersion to the propham and maleic hydrazide determination in potatoes by differential pulse voltammetry and HPLC. Talanta. 2007 Jan 15;71(1):430-6. doi: 10.1016/j.talanta.2006.04.019. Epub 2006 May 23. PubMed PMID: 19071323.
11: Kolkenbrock S, Parschat K, Beermann B, Hinz HJ, Fetzner S. N-acetylanthranilate amidase from Arthrobacter nitroguajacolicus Rü61a, an alpha/beta-hydrolase-fold protein active towards aryl-acylamides and -esters, and properties of its cysteine-deficient variant. J Bacteriol. 2006 Dec;188(24):8430-40. Epub 2006 Oct 13. Erratum in: J Bacteriol. 2007 May;189(10):3933. PubMed PMID: 17041061; PubMed Central PMCID: PMC1698245.
12: Muneer M, Qamar M, Saquib M, Bahnemann DW. Heterogeneous photocatalysed reaction of three selected pesticide derivatives, propham, propachlor and tebuthiuron in aqueous suspensions of titanium dioxide. Chemosphere. 2005 Oct;61(4):457-68. Epub 2005 Apr 25. PubMed PMID: 16202799.
13: Sun L, Lee HK. Optimization of microwave-assisted extraction and supercritical fluid extraction of carbamate pesticides in soil by experimental design methodology. J Chromatogr A. 2003 Oct 3;1014(1-2):165-77. PubMed PMID: 14558622.
14: Pous X, Ruíz MJ, Picó Y, Font G. Determination of imidacloprid, metalaxyl, myclobutanil, propham, and thiabendazole in fruits and vegetables by liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry. Fresenius J Anal Chem. 2001 Sep;371(2):182-9. PubMed PMID: 11678189.
15: Santos Delgado MJ, Rubio Barroso S, Fernández-Tostado GT, Polo-Díez LM. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. J Chromatogr A. 2001 Jul 6;921(2):287-96. PubMed PMID: 11471812.
16: García de Llasera MP, Bernal-González M. Presence of carbamate pesticides in environmental waters from the northwest of Mexico: determination by liquid chromatography. Water Res. 2001 Jun;35(8):1933-40. PubMed PMID: 11337839.
17: Gou Y, Pawliszyn J. In-tube solid-phase microextraction coupled to capillary LC for carbamate analysis in water samples. Anal Chem. 2000 Jul 1;72(13):2774-9. PubMed PMID: 10905306.
18: Hidalgo C, Sancho JV, López FJ, Hernández F. Automated determination of phenylcarbamate herbicides in environmental waters by on-line trace enrichment and reversed-phase liquid chromatography-diode array detection. J Chromatogr A. 1998 Oct 9;823(1-2):121-8. PubMed PMID: 9818399.
19: Kennedy ER, Lin JJ, Reynolds JM, Perkins JB. A sampling and analytical method for the simultaneous determination of multiple organonitrogen pesticides in air. Am Ind Hyg Assoc J. 1997 Oct;58(10):720-5. PubMed PMID: 9342832.
20: Moody DE, Narloch BA, Shull LR, Hammock BD. The effect of structurally divergent herbicides on mouse liver xenobiotic-metabolizing enzymes (P-450-dependent mono-oxygenases, epoxide hydrolases and glutathione S-transferases) and carnitine acetyltransferase. Toxicol Lett. 1991 Dec;59(1-3):175-85. PubMed PMID: 1755024.

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